molecular formula C15H9ClFNO2S B15155918 4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline

Katalognummer: B15155918
Molekulargewicht: 321.8 g/mol
InChI-Schlüssel: XRKZPWCJLTVPDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine and chlorine atoms into the quinoline structure can significantly enhance its biological activity and chemical stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-fluoro-3-(phenylsulfonyl)quinoline typically involves multiple steps, including halogenation, sulfonylation, and cyclization reactions. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and antineoplastic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and as a component in liquid crystals.

Wirkmechanismus

The mechanism of action of 4-chloro-8-fluoro-3-(phenylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or interfere with cellular processes, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-8-fluoro-3-(phenylsulfonyl)quinoline is unique due to the presence of both fluorine and chlorine atoms, which enhance its chemical stability and biological activity. The phenylsulfonyl group further contributes to its unique properties, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C15H9ClFNO2S

Molekulargewicht

321.8 g/mol

IUPAC-Name

3-(benzenesulfonyl)-4-chloro-8-fluoroquinoline

InChI

InChI=1S/C15H9ClFNO2S/c16-14-11-7-4-8-12(17)15(11)18-9-13(14)21(19,20)10-5-2-1-3-6-10/h1-9H

InChI-Schlüssel

XRKZPWCJLTVPDD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2Cl)C=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.